
3-methylcyclohexyl methanesulfonate
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Overview
Description
3-Methylcyclohexyl methanesulfonate is a sulfonate ester characterized by a cyclohexane ring substituted with a methyl group at the 3-position and a methanesulfonate (-OSO₂CH₃) functional group. Sulfonate esters are widely utilized in organic synthesis as alkylating agents, leaving groups, or intermediates in polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylcyclohexyl methanesulfonate typically involves the reaction of 3-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-Methylcyclohexanol+Methanesulfonyl chloride→3-Methylcyclohexyl methanesulfonate+HCl
Industrial Production Methods
the general principles of esterification and sulfonation reactions are likely employed, with considerations for scalability, cost-effectiveness, and safety .
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclohexyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 3-methylcyclohexanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with water as the solvent.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium iodide as the nucleophile would yield 3-methylcyclohexyl iodide.
Hydrolysis: The major products are 3-methylcyclohexanol and methanesulfonic acid.
Scientific Research Applications
3-Methylcyclohexyl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methylcyclohexyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in modifying biomolecules for research purposes .
Comparison with Similar Compounds
Key Inferred Properties (Based on Structural Analysis):
- Molecular Formula : C₈H₁₄O₃S (cyclohexyl: C₆H₁₁; methanesulfonate: CH₃SO₃)
- Molecular Weight : ~178.26 g/mol
- Reactivity : Likely undergoes nucleophilic substitution (e.g., SN₂ reactions) due to the electron-withdrawing sulfonate group.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-methylcyclohexyl methanesulfonate with structurally related sulfonate esters and derivatives:
Notes:
- The ketone group in (2-methyl-3-oxocyclohexen-1-yl) methanesulfonate increases polarity and molecular weight, altering solubility and reactivity .
Biological Activity
3-Methylcyclohexyl methanesulfonate (CAS No. 1346162-29-5) is a sulfonate ester that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of 3-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction can be represented as follows:
This synthesis method highlights the compound's structural characteristics that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent . The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property is significant for modifying biomolecules, which can affect cellular processes and potentially lead to therapeutic applications in cancer treatment and antimicrobial activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties . Its derivatives have been studied for their effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism by which these compounds exert their antimicrobial effects may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Potential
In terms of anticancer activity , studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. This effect is likely due to their ability to alkylate DNA, leading to DNA damage and triggering cellular repair mechanisms that can result in cell death if the damage is irreparable.
Research Findings and Case Studies
Several studies have explored the biological effects of this compound and related compounds:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined various sulfonates, including those derived from cyclohexanol, for their anticancer properties. The findings indicated that certain derivatives could effectively inhibit the growth of tumor cells in vitro, suggesting a pathway for further development into therapeutic agents .
- Antimicrobial Efficacy : Another research project focused on testing the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating strong antimicrobial potential.
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | Yes | Yes | Methyl group at the 3-position |
Cyclohexyl Methanesulfonate | Moderate | Moderate | No methyl substitution |
2-Methylcyclohexyl Methanesulfonate | Low | Low | Different substitution pattern |
This table illustrates how this compound compares with similar compounds regarding its biological activities.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-methylcyclohexyl methanesulfonate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification of 3-methylcyclohexanol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. A polar aprotic solvent like dichloromethane or tetrahydrofuran is ideal for enhancing reaction efficiency. For example, a yield of 85–92% can be achieved by maintaining a 1:1.2 molar ratio of alcohol to MsCl at 0–5°C under inert atmosphere . Optimization may include adjusting solvent polarity, reaction time, and stoichiometry to minimize side reactions like hydrolysis.
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the methylcyclohexyl and methanesulfonate moieties. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection can assess purity (>98% for research-grade material). For stereochemical confirmation, chiral HPLC or X-ray crystallography is recommended if crystalline forms are obtainable .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in anhydrous conditions under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Use amber glass vials to avoid photodegradation. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) with periodic HPLC analysis can predict shelf life. Degradation products may include 3-methylcyclohexanol and methanesulfonic acid, detectable via GC-MS .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The axial or equatorial orientation of the methanesulfonate group on the cyclohexane ring affects its leaving-group ability. For example, axial positioning may enhance reactivity due to reduced steric hindrance. Kinetic studies using nucleophiles (e.g., sodium iodide in acetone) under SN2 conditions can quantify reaction rates. Computational modeling (DFT) further predicts transition-state energetics .
Q. What strategies resolve contradictions in reported biological activity data for sulfonate esters like this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., mutagenicity vs. inactivity) may arise from impurities or isomer contamination. Reproduce assays with rigorously purified samples (e.g., via preparative HPLC) and validate using orthogonal methods (e.g., Ames test for mutagenicity and LC-MS for metabolite profiling). Cross-reference with structurally related compounds (e.g., ethyl methanesulfonate ) to identify structure-activity trends.
Q. How can researchers design experiments to study the compound’s interactions with biomolecular targets?
- Methodological Answer : Use radiolabeled (³⁵S) this compound to track covalent adduct formation with proteins or DNA. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinities. For in vitro toxicity, employ cell-based assays (e.g., comet assay for DNA damage) with dose-response curves to establish EC₅₀ values .
Q. What computational methods are suitable for predicting the environmental fate of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and ecotoxicity. Molecular dynamics simulations can predict hydrolysis rates in aqueous environments. Experimental validation via OECD 301F biodegradation testing or LC-MS/MS monitoring in soil/water systems is essential .
Properties
IUPAC Name |
(3-methylcyclohexyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-7-4-3-5-8(6-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEAINHKOPMWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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